Acide ChénoDésoxyCholique-d5 (Major)

Vue d'ensemble

Description

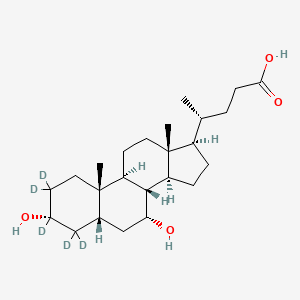

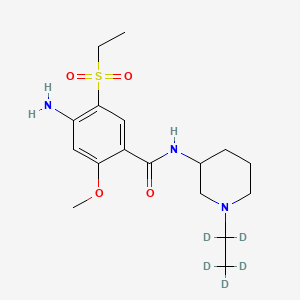

Chenodeoxycholic Acid-d5 (Major) is a deuterated form of chenodeoxycholic acid, a primary bile acid synthesized in the liver from cholesterol. It is used as a stable isotope-labeled compound in various scientific research applications. The deuterium atoms replace hydrogen atoms in the molecule, making it useful for tracing and studying metabolic pathways.

Applications De Recherche Scientifique

Chenodeoxycholic Acid-d5 (Major) has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in metabolic studies to understand the pathways and transformations of bile acids.

Biology: Helps in studying the role of bile acids in cellular processes and their interactions with receptors.

Medicine: Used in the development of drugs targeting bile acid pathways and in the treatment of liver and gallbladder diseases.

Industry: Applied in the synthesis of other bile acid derivatives and in the production of pharmaceuticals

Mécanisme D'action

Target of Action

Chenodeoxycholic Acid-d5 (Major), also known as Chenodeoxycholic acid (CDCA), is a primary bile acid generated in the liver from cholesterol . It primarily targets the cholesterol in the body, specifically in the liver and intestines . It also targets other bile acids that can be harmful to liver cells when levels are elevated .

Mode of Action

Chenodeoxycholic Acid-d5 (Major) works by dissolving the cholesterol that makes gallstones and inhibiting the production of cholesterol in the liver and absorption in the intestines . This helps to decrease the formation of gallstones . It can also reduce the amount of other bile acids that can be harmful to liver cells when levels are elevated .

Biochemical Pathways

In liver cells, CDCA is conjugated with glycine or taurine to form two bile salts, Glyco-CDCA and Tauro-CDCA, before being released into the bile ducts . In the intestine, CDCA is further metabolized to generate a 7β epimer, i.e., the ursodeoxycholic acid (UDCA), or dehydroxylate to generate lithocolic acid (LCA) .

Pharmacokinetics

The pharmacokinetics of Chenodeoxycholic Acid-d5 (Major) involve its synthesis in the liver from cholesterol via several enzymatic steps . It is then conjugated with taurine or glycine, forming taurochenodeoxycholate or glycochenodeoxycholate . These conjugated forms have a lower pKa, which results in them being ionized at the usual pH in the intestine, and staying in the gastrointestinal tract until reaching the ileum to be reabsorbed .

Result of Action

The result of the action of Chenodeoxycholic Acid-d5 (Major) is the reduction of levels of cholesterol in the bile, which helps gallstones that are made predominantly of cholesterol to dissolve . It is ineffective with stones of a high calcium or bile acid content .

Action Environment

The action of Chenodeoxycholic Acid-d5 (Major) is influenced by the environment within the body, particularly the liver and intestines where it primarily acts . The concentration of bile acids can influence its action, as when bile acid concentrations increase, CA and CDCA activate FXR which is recruited to a RXR/FXR heterodimer in SHP promoter causing the transcription of the receptor .

Analyse Biochimique

Cellular Effects

Chenodeoxycholic Acid-d5 (Major) has significant effects on various types of cells and cellular processes. It has been found to enhance the effect of sorafenib in inhibiting HepG2 cell growth through the EGFR/Stat3 pathway .

Molecular Mechanism

Chenodeoxycholic Acid-d5 (Major) exerts its effects at the molecular level through various mechanisms. It suppresses hepatic synthesis of both cholesterol and cholic acid, gradually replacing the latter and its metabolite, deoxycholic acid in an expanded bile acid pool .

Temporal Effects in Laboratory Settings

Over time, Chenodeoxycholic Acid-d5 (Major) has been observed to increase lipid profiles and total bile acid in liver and cecum, suggesting that they may play an important role in the progression of obesity .

Dosage Effects in Animal Models

In animal models, the effects of Chenodeoxycholic Acid-d5 (Major) vary with different dosages. In a rabbit model of osteoarthritis, it was found to have a therapeutic effect .

Metabolic Pathways

Chenodeoxycholic Acid-d5 (Major) is involved in several metabolic pathways. It is synthesized in the liver from cholesterol via several enzymatic steps . In the intestine, it is further metabolized to generate a 7β epimer, i.e., the ursodeoxycholic acid (UDCA), or dehydroxylate to generate lithocolic acid (LCA) .

Transport and Distribution

Chenodeoxycholic Acid-d5 (Major) is well absorbed from the small intestine and taken up by the liver where it is converted to its taurine and glycine conjugates and secreted in bile .

Subcellular Localization

The subcellular localization of Chenodeoxycholic Acid-d5 (Major) is primarily in the liver cells where it is synthesized and then released into the bile ducts .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Chenodeoxycholic Acid-d5 (Major) is synthesized through a series of chemical reactions starting from 3α,7α-dihydroxy-5β-cholanic acid. The process involves forming an intermediate compound, which is then subjected to further chemical reactions to produce the final product . The conditions for each step are carefully controlled to ensure high yield and purity.

Industrial Production Methods

The industrial production of Chenodeoxycholic Acid-d5 (Major) involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The process includes extraction, purification, and crystallization steps to obtain the final product in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

Chenodeoxycholic Acid-d5 (Major) undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions include various derivatives of Chenodeoxycholic Acid-d5 (Major), such as ketones, alcohols, and esters, which are used in further research and applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

Chenodeoxycholic Acid: The non-deuterated form, used in similar applications but without the benefits of stable isotope labeling.

Ursodeoxycholic Acid: Another bile acid used in the treatment of gallstones and liver diseases.

Lithocholic Acid: A secondary bile acid with different metabolic and physiological effects.

Uniqueness

Chenodeoxycholic Acid-d5 (Major) is unique due to its stable isotope labeling, which allows for precise tracing and quantification in metabolic studies. This makes it a valuable tool in research compared to its non-deuterated counterparts .

Propriétés

IUPAC Name |

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1/i8D2,12D2,16D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDATBOHQWOJDD-FVAYXOGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745918 | |

| Record name | (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52840-12-7 | |

| Record name | (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

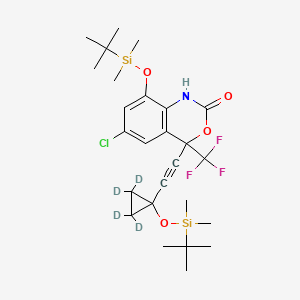

![(S)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid](/img/structure/B587154.png)

![7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587158.png)

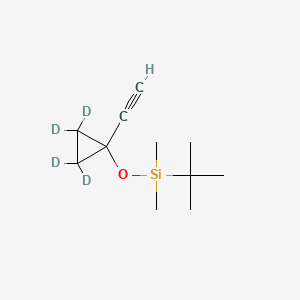

![Cyclopropanecarboxylic acid, 1-[(1-methylethenyl)amino]-, methyl ester (9CI)](/img/new.no-structure.jpg)

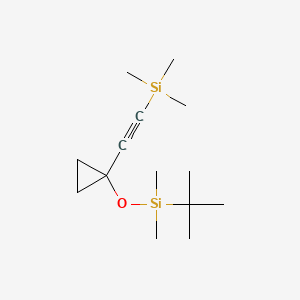

![tert-butyl N-[1-[4-(pyridin-4-ylcarbamoyl)cyclohexyl]ethyl]carbamate](/img/structure/B587164.png)